molecular formula C15H28N2O2 B1171250 tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate CAS No. 189333-51-5

tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate

Cat. No. B1171250
Key on ui cas rn: 189333-51-5
M. Wt: 268.39 g/mol
InChI Key:
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Patent
US06291469B1

Procedure details

To a solution of 9.3 g (25.9 mmol) of the compound from Step E in 400 ml dry ethanol were added 1.5 ml acetic acid and 0.7 g Pd(II) hydroxide. The mixture was filled into an autoclave and hydrogenated at 50 atm and 50° C. for 18 h. The solvent was removed under reduced pressure, and the residue was stirred with saturated aqueous sodium bicarbonate solution. It was extracted five times with 100 ml tert.-butylmethylether followed by three extractions with 100 ml dichloromethane. The extracts were dried over sodium sulfate and concentrated in vacuo, separately. The first extract contained a mixture of compounds, whereas the pure title intermediate was obtaind from the following.
Name
compound
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II) hydroxide
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C[N:8]2[CH2:26][CH2:25][C:11]3([CH2:16][CH2:15][N:14]([CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:12]3)[CH2:10][CH2:9]2)C=CC=CC=1.C(O)(=O)C>C(O)C>[CH2:16]1[C:11]2([CH2:25][CH2:26][NH:8][CH2:9][CH2:10]2)[CH2:12][CH2:13][N:14]([CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:15]1

Inputs

Step One
Name
compound
Quantity
9.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC2(CCN(CC2)CC(=O)OC(C)(C)C)CC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Pd(II) hydroxide
Quantity
0.7 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred with saturated aqueous sodium bicarbonate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was filled into an autoclave and hydrogenated at 50 atm and 50° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
It was extracted five times with 100 ml tert.-butylmethylether
EXTRACTION
Type
EXTRACTION
Details
followed by three extractions with 100 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The first extract
ADDITION
Type
ADDITION
Details
a mixture of compounds

Outcomes

Product
Name
Type
Smiles
C1CN(CCC12CCNCC2)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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